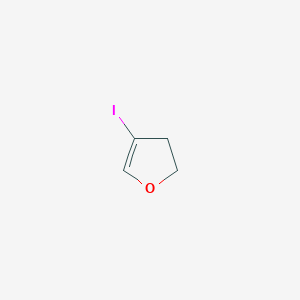

4-Iodo-2,3-dihydrofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

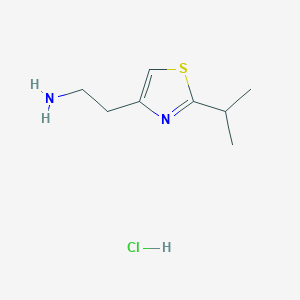

4-Iodo-2,3-dihydrofuran is a chemical compound with the molecular formula C4H5IO . It has an average mass of 195.986 Da and a monoisotopic mass of 195.938507 Da .

Synthesis Analysis

The synthesis of this compound involves the regio-selective synthesis of iodo-substituted dihydrofurans from amine substituted alkynols . The resulting iodo-substituted dihydrofurans have been further diversified by C–C couplings and C–N coupling reactions to afford a diverse range of substituted dihydrofuran derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C4H5IO/c5-4-1-2-6-3-4/h3H,1-2H2 . The compound is a light yellow liquid .Chemical Reactions Analysis

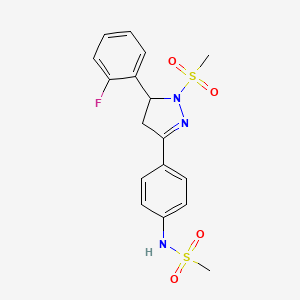

The 2,3-dihydrofuran ring can be synthesized by several methods. These routes usually involve cyclization or cycloaddition reactions of carbonyl compounds using metal-containing catalysts . Iodine can also serve as a catalyst as well as Raney nickel .Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.99 . It is a light yellow liquid . The compound should be stored at 0-8°C .Scientific Research Applications

Synthesis Methods

- 4-Iodo-2,3-dihydrofuran derivatives have been synthesized through various methods. For instance, a diastereoselective synthesis of trans-2,3-dihydrofurans was achieved using pyridinium ylide in a tandem reaction, demonstrating the versatility in creating these compounds (Wang et al., 2009).

- Another approach involved I2-induced cyclization of 2-alkenyl substituted 1,3-dicarbonyl compounds to produce various furan derivatives, highlighting the adaptability of this compound in different chemical reactions (Antonioletti et al., 1988).

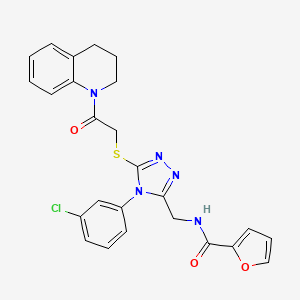

Pharmaceutical and Natural Product Chemistry

- Dihydrofuran cores, including this compound derivatives, are commonly incorporated into significant scaffolds in pharmaceutical and natural product chemistry. They have been utilized to construct spiro-dihydrofuran and amino dihydrofuran scaffolds, showcasing their importance in drug discovery and synthetic chemistry (Nangunuri et al., 2023).

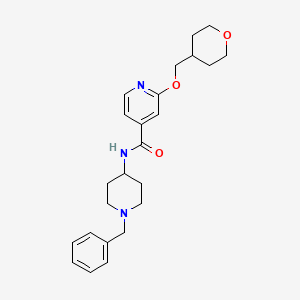

Catalytic and Synthetic Applications

- The compound has been used in various catalytic and synthetic applications. For example, palladium-catalyzed Heck arylation of 2,3-dihydrofuran has been studied, demonstrating the compound's utility in catalytic sequences leading to diverse chemical structures (Morel et al., 2014).

Regioselective Synthesis

- This compound derivatives have been utilized in the regioselective synthesis of various chemical structures. For instance, electronically modified amine substituted alkynols have been used for the regio-selective synthesis of iodo-substituted dihydrofurans, indicating the compound's versatility in fine-tuning chemical reactions (V et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

4-Iodo-2,3-dihydrofuran is a chemical compound that is often used in organic synthesis It’s known to be used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, this compound may act as an electrophile . The reaction involves the oxidative addition of the electrophilic organic group to a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound contributes to the formation of new carbon–carbon bonds, which can significantly impact the structure and function of synthesized molecules .

Pharmacokinetics

As a chemical used primarily in organic synthesis, its bioavailability would likely depend on the specific context of its use, including factors such as the presence of other compounds and the conditions of the reaction .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In Suzuki–Miyaura coupling reactions, it contributes to the formation of new carbon–carbon bonds, potentially leading to the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions of the reaction, such as temperature and pH, can impact the compound’s reactivity . Additionally, the presence of other compounds, such as catalysts or reagents, can also affect the compound’s action .

properties

IUPAC Name |

4-iodo-2,3-dihydrofuran |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IO/c5-4-1-2-6-3-4/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOVXTQSBPKXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2995962.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2995964.png)

![6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995970.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide](/img/structure/B2995972.png)